15-oxo-11Z,13E-eicosadienoic acid is an oxo fatty acid, specifically categorized as an oxoeicosadienoic acid. It is a metabolite that arises from the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. This compound is integral to various biological processes, including inflammation and cellular signaling, and is recognized for its structural characteristics that include a double bond configuration at the 11Z and 13E positions and an oxo group at the 15th carbon.
No data is currently available on the safety or hazards associated with 15-oxo-EDE. As research progresses, more information on its potential toxicity and other safety concerns may become available.
Research on 15-oxo-EDE is in its early stages. More studies are needed to understand its:
15-oxo-11Z,13E-eicosadienoic acid, also known as 15-keto-11Z,13E-eicosadienoic acid and 15-oxoEDE, is a naturally occurring fatty acid with the formula C₂₀H₃₄O₃. It belongs to the class of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids. 15-oxo-11Z,13E-eicosadienoic acid has been identified in various marine organisms, including microalgae and dinoflagellates. [, ]
While the specific biological functions of 15-oxo-11Z,13E-eicosadienoic acid remain under investigation, some studies suggest potential roles in various biological processes:
Research suggests that 15-oxo-11Z,13E-eicosadienoic acid may exhibit antibacterial properties against certain bacterial strains. However, further studies are needed to elucidate the mechanisms and potential applications of this activity. []
15-oxo-11Z,13E-eicosadienoic acid might be involved in modulating cellular signaling pathways, potentially influencing processes like inflammation and cell proliferation. However, the specific pathways and mechanisms require further exploration. []
15-oxo-11Z,13E-eicosadienoic acid exhibits significant biological activity, particularly in its interaction with enzymes involved in inflammatory processes. It has been shown to inhibit 5-lipoxygenase (5-LO) from RBL-1 cells with an IC50 of 55 µM, which indicates its potential role in modulating inflammatory responses by reducing leukotriene production . This compound's involvement in the lipoxygenase pathway underscores its relevance in metabolic pathways related to inflammation.
The synthesis of 15-oxo-11Z,13E-eicosadienoic acid is primarily achieved through the oxidation of 15-hydroxy-11Z,13E-eicosadienoic acid. Various oxidizing agents can be utilized, including potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure selective formation of the oxo group at the 15th position.
While specific industrial methods for large-scale production are not extensively documented, the general approach involves oxidation reactions optimized for yield and purity. This often includes purification steps such as chromatography to isolate the desired compound.
15-oxo-11Z,13E-eicosadienoic acid has several applications across various fields:
Research indicates that 15-oxo-11Z,13E-eicosadienoic acid interacts with various enzymes and proteins, particularly those involved in inflammatory responses. Its inhibition of 5-lipoxygenase suggests potential therapeutic applications in managing inflammatory diseases by modulating leukotriene synthesis .
Several compounds share structural similarities with 15-oxo-11Z,13E-eicosadienoic acid. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
15-hydroxy-11Z,13E-eicosadienoic acid | Hydroxyl group at position 15 | Precursor to 15-oxo form; involved in similar pathways |
Arachidonic acid | Polyunsaturated fatty acid | Precursor to eicosanoids; broader biological roles |
5-hydroxyeicosatetraenoic acid | Hydroxyl group at position 5 | Involved in different inflammatory pathways |
Uniqueness of 15-Oxo-11Z,13E-eicosadienoic Acid:
The presence of an oxo group at the 15th position distinguishes this compound from others like arachidonic acid and its derivatives. Its specific inhibitory action on enzymes like 5-lipoxygenase also highlights its unique role in inflammation modulation compared to similar fatty acids.